3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine
Overview
Description
3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine is a heterocyclic compound with a molecular formula of C10H6ClN3S. This compound is known for its unique structure, which combines elements of pyridazine and benzothiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine typically involves the reaction of 3,5,6-trichloropyridazine with 2-aminothiophenol. The process begins with the chlorination of 3,5,6-trichloropyridazine using phosphoryl chloride, followed by the selective displacement of the 4-bromine atom with 2-aminothiophenol in acetonitrile at room temperature . The reaction time can be significantly reduced by optimizing the reaction conditions, such as using secondary amines in ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against soybean 15-lipoxygenase.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
10H-benzo[b]pyridazino[3,4-e][1,4]thiazine: Similar structure but lacks the chlorine atom.
4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .
Properties
IUPAC Name |
3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-9-5-8-10(14-13-9)12-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFFLUIBTAFRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NN=C(C=C3S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316230 | |
Record name | MLS000757065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-45-3 | |
Record name | MLS000757065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000757065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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